2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-14-8-9-22(11-14)18(23)16-10-13-4-2-3-5-15(13)19-16/h2-7,10,14,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXZUNKILKSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of the indole core with pyrrolidine derivatives under specific conditions.
Attachment of the Pyridazinyl Group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Medicine: It can be investigated for its potential as a drug candidate, targeting specific biological pathways and receptors.
Mechanism of Action
The mechanism of action of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes. The pyrrolidine and pyridazinyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues in the Indole Carboxamide Class
The target compound shares structural motifs with several indole-3-carboxamide derivatives (Table 1). Key analogues include:
| Compound Name | Indole Substituent (Position 1) | Carboxamide Substituent | Additional Features |
|---|---|---|---|
| Target Compound | H | Pyrrolidine-1-carbonyl | 3-[(6-methylpyridazin-3-yl)oxy] |
| STS-135 (5F-APICA) | 5-Fluoropentyl | N-(Adamantan-1-yl) | Fluorinated alkyl chain |
| SDB-006 | Pentyl | N-Benzyl | Aromatic benzyl group |
| 975F-PY-PICA | 5-Fluoropentyl | Pyrrolidine-1-carbonyl | Fluorinated alkyl chain |
| 5F-AMP | 5-Fluoropentyl | N-(Cyclopropylmethyl) | Cyclopropane moiety |
Key Observations :
- Substituent Diversity : Unlike STS-135 or SDB-006, the target compound lacks alkyl/aryl groups at the indole’s 1-position (H instead of pentyl/fluoropentyl). This may reduce lipophilicity compared to fluorinated analogues .
- Pyridazine vs.
- Pyrrolidine Conformation : The pyrrolidine ring’s puckering, quantified via Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $), could influence binding pocket compatibility .
Conformational and Physicochemical Properties
- Ring Puckering: The pyrrolidine ring in the target compound likely adopts a non-planar conformation. Cremer-Pople analysis (applied to similar compounds) suggests that puckering amplitude ($ q $) and phase angle ($ \phi $) modulate steric interactions with biological targets .
- Solubility and LogP : The pyridazine moiety may improve aqueous solubility relative to adamantane (STS-135) or benzyl (SDB-006) groups. However, the absence of a fluorinated alkyl chain (cf. 975F-PY-PICA) may reduce membrane permeability.
Biological Activity
The compound 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a pyridazine derivative. Its structural formula can be represented as follows:
This configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of indole and pyridazine compounds often demonstrate significant antitumor effects. The structural components of this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Anti-inflammatory Effects : Compounds similar to this one have been noted for their anti-inflammatory properties. The presence of the pyrrolidine ring may contribute to modulating inflammatory pathways, potentially making it useful in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant inhibition of cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Antimicrobial | Activity against specific bacterial strains |
Case Studies
- Antitumor Efficacy :
- Synergistic Effects with Other Drugs :
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
